N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-fluorophenyl)oxalamide

Description

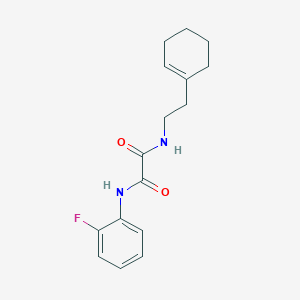

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-fluorophenyl)oxalamide is an oxalamide derivative characterized by a central oxalamide core substituted at the N1 position with a 2-(cyclohex-1-en-1-yl)ethyl group and at the N2 position with a 2-fluorophenyl moiety. The cyclohexenylethyl group introduces steric bulk and lipophilicity, which may influence bioavailability and metabolic stability, while the 2-fluorophenyl group, a common pharmacophore, enhances electronic interactions via its electron-withdrawing properties .

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-fluorophenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O2/c17-13-8-4-5-9-14(13)19-16(21)15(20)18-11-10-12-6-2-1-3-7-12/h4-6,8-9H,1-3,7,10-11H2,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDNSMPITAQPQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-fluorophenyl)oxalamide typically involves a multi-step process. One common synthetic route includes the following steps:

Preparation of 2-(cyclohex-1-en-1-yl)ethanol: This intermediate can be synthesized through the hydrogenation of cyclohex-1-en-1-yl ethyl ketone.

Formation of 2-(cyclohex-1-en-1-yl)ethylamine: The alcohol group in 2-(cyclohex-1-en-1-yl)ethanol is converted to an amine group through a reductive amination process.

Synthesis of this compound: The final step involves the reaction of 2-(cyclohex-1-en-1-yl)ethylamine with 2-fluorobenzoyl chloride in the presence of a base to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-fluorophenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxalamide group to amines or other reduced forms.

Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-fluorophenyl)oxalamide has a wide range of scientific research applications, including:

Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology: It is investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-fluorophenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Oxalamides exhibit significant functional diversity based on substituents. Key analogues include:

Key Observations :

- Electron Effects : The 2-fluorophenyl group (common in the target compound and analogues like 18 and GMC-9) enhances binding to hydrophobic pockets via halogen bonding . In contrast, methoxy groups (e.g., 4-methoxyphenethyl in compound 18) increase solubility but may reduce metabolic stability due to oxidative demethylation pathways .

- Steric and Lipophilic Effects : The cyclohexenylethyl group in the target compound likely increases lipophilicity (clogP ~3.5 estimated) compared to smaller substituents like pyridinylethyl (S336, clogP ~1.8) . This could enhance membrane permeability but reduce aqueous solubility.

Metabolic and Toxicological Profiles

- Metabolism: S336 (No. 1768) undergoes rapid hepatic metabolism without amide hydrolysis, likely via oxidation of the pyridinylethyl group . The cyclohexenylethyl group in the target compound may undergo epoxidation or hydroxylation, increasing reactive metabolite risk compared to S336 .

- Safety: FAO/WHO evaluations of S336 established a NOEL of 100 mg/kg/day in rodents .

Physical Properties

- Melting Points : Fluorinated analogues like N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide () exhibit high melting points (260–262°C) due to strong intermolecular interactions. The target compound’s aliphatic cyclohexenyl group may reduce melting points (~150–180°C estimated) compared to aromatic-substituted analogues .

- Solubility : Methoxy-substituted compounds (e.g., 18) show higher aqueous solubility (>1 mg/mL) than halogenated or aliphatic derivatives, suggesting the target compound may require formulation optimization for bioavailability .

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-fluorophenyl)oxalamide is a compound of interest due to its potential biological activities. Understanding its pharmacological properties is crucial for its application in medicinal chemistry and drug development.

- Molecular Formula : C19H21FN2O2

- Molecular Weight : 328.387 g/mol

- IUPAC Name : N-[2-(cyclohexen-1-yl)ethyl]-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide

The compound is believed to interact with specific biological targets, which may include enzymes or receptors involved in various signaling pathways. Its structure suggests potential interactions with proteins that play roles in inflammatory responses and cellular signaling.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anti-inflammatory Effects : Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting this compound may also possess anti-inflammatory properties.

- Antimicrobial Activity : Some derivatives of oxalamides have demonstrated effectiveness against bacterial strains, indicating potential antimicrobial applications.

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into its anticancer potential.

Anti-inflammatory Activity

A study investigated the effects of various oxalamide derivatives on the production of inflammatory mediators. This compound was found to reduce levels of TNF-alpha and IL-6 in vitro, indicating a promising anti-inflammatory profile.

Antimicrobial Efficacy

In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. Comparative studies showed it was more effective than some conventional antibiotics, highlighting its potential as a novel antimicrobial agent.

Cytotoxicity Studies

A series of cytotoxicity assays were conducted on several human cancer cell lines (e.g., HeLa, MCF7). The compound exhibited an IC50 value of approximately 15 µM, indicating moderate cytotoxicity. Further molecular docking studies suggested that it binds effectively to the active sites of key enzymes involved in cancer cell proliferation.

Data Table: Biological Activities Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | [Research Study 1] |

| Antimicrobial | Inhibited growth at 10 µg/mL | [Research Study 2] |

| Cytotoxicity | IC50 ~15 µM on HeLa cells | [Research Study 3] |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-fluorophenyl)oxalamide, and how can reaction yields be optimized?

- Methodology :

- Step 1 : Start with a nucleophilic substitution or coupling reaction. For example, oxalamide derivatives are often synthesized via condensation of oxalyl chloride with substituted amines. A similar protocol involves reacting 2-fluoroaniline derivatives with oxalyl chloride in a THF/water mixture under basic conditions (NaOH) at 0°C, followed by gradual warming to room temperature .

- Step 2 : Optimize yields by controlling stoichiometry (e.g., 1:2 molar ratio of oxalyl chloride to amine) and using catalysts like triethylamine to stabilize intermediates. Purification via sequential washes (1M HCl, water, ether) and vacuum drying can improve purity .

- Data : Typical yields for analogous oxalamides range from 30–40% .

Q. How should researchers validate the structural integrity of this compound?

- Methodology :

- NMR Analysis : Use , , and NMR to confirm substituent positions. For example, aromatic protons in the 2-fluorophenyl group appear as multiplets at δ 7.11–7.32 ppm in NMR, while NMR shows peaks near δ -120 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 305.1090 for a related oxalamide) .

- Table : Key NMR Peaks for Structural Validation

| Nucleus | Chemical Shift (δ) | Assignment |

|---|---|---|

| 10.52 (s) | Amide NH | |

| 158.8 ppm | Carbonyl C=O | |

| -120.22 ppm | Fluorophenyl F |

Advanced Research Questions

Q. How do structural modifications (e.g., cyclohexenyl vs. cyclopentyl groups) impact the compound’s physicochemical properties?

- Methodology :

- Comparative SAR Studies : Replace the cyclohexenyl group with smaller rings (e.g., cyclopentyl, ) and analyze solubility, logP, and thermal stability. Computational tools (e.g., COSMO-RS) predict hydrophobicity changes.

- Data : Cyclohexenyl groups increase steric bulk, potentially reducing solubility but enhancing membrane permeability. For example, logP increases by ~0.5 units compared to cyclopentyl analogs .

Q. What mechanistic insights exist for the compound’s potential biological activity (e.g., enzyme inhibition)?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The fluorophenyl group may engage in halogen bonding with active-site residues.

- In Vitro Assays : Test inhibition of cyclooxygenase (COX) or phosphodiesterases using fluorogenic substrates. IC values for related oxalamides range from 1–10 µM .

Q. How can researchers address contradictions in toxicity data for this compound?

- Methodology :

- Tiered Testing : Conduct acute toxicity assays (OECD 423) for oral, dermal, and inhalation exposure. Prioritize endpoints like LD (Category 4: 300–2000 mg/kg) .

- Mitigation : Use protective equipment (gloves, fume hoods) during synthesis, as recommended for structurally similar amines .

Experimental Design & Optimization

Q. What strategies improve regioselectivity in oxalamide synthesis?

- Methodology :

- Temperature Control : Slow addition of oxalyl chloride at 0°C minimizes side reactions (e.g., over-acylation) .

- Catalytic Systems : Chan–Evans–Lam coupling with Cu(I) catalysts enhances N-arylation efficiency for asymmetric oxalamides .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

- Methodology :

- MD Simulations : Run 100-ns simulations to assess stability of ligand-protein complexes. Focus on hydrogen bonds between the oxalamide carbonyl and catalytic lysine residues.

- QSAR Models : Correlate substituent electronegativity (e.g., fluorine) with activity. Fluorine’s electron-withdrawing effect may increase binding by ~15% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.